3-(4-Formylaminobutyryl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Formylaminobutyryl)pyridine involves innovative techniques and reactions. For instance, the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been disclosed for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines, showcasing a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Moreover, the reaction between N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent under classical conditions has been used to synthesize formylated chlorothieno[2,3-b]pyridine derivatives (Abdelwahab, Hanna, & Kirsch, 2017).
Molecular Structure Analysis
Research on the molecular structure of compounds related to 3-(4-Formylaminobutyryl)pyridine highlights the importance of X-ray crystallography and theoretical calculations. The crystal and molecular structure of hydrogen-bonded dimers derived from 3,4-diaminopyridine provides insight into the molecular architecture and potential reactivity of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Formylaminobutyryl)pyridine derivatives demonstrate a broad scope of reactivity and applications. For example, the Cu-catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO under oxidative conditions illustrates the compound's ability to participate in direct functionalization reactions, producing structurally sophisticated derivatives (Cao, Lei, Li, Chen, Liu, Cai, Qiu, & Tan, 2015).
Physical Properties Analysis
The physical properties, such as torsional potentials and vibrational spectra of formyl pyridines, have been studied using density functional theory (DFT) methods. These studies provide insights into the conformations, electronic structure, and potential energy surfaces of these molecules, essential for understanding their reactivity and interactions with other molecules (Umar, 2009).
Scientific Research Applications
Pyridine Derivatives in Drug Synthesis
3-(4-Formylaminobutyryl)pyridine, as part of the pyridine family, plays a significant role in the synthesis of potential anticancer agents, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines (Temple et al., 1987). These compounds are noted for their mitotic inhibition properties and antitumor activity, suggesting a potential application in cancer therapeutics.
Chemical Transformations
In the realm of organic chemistry, 3-(4-Formylaminobutyryl)pyridine is involved in complex chemical transformations. For instance, its treatment with a mixture of concentrated nitric and sulfuric acids leads to the formation of 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, a compound with potential applications in various chemical processes (Yutilov & Smolyar, 2004).
Methodologies in Pyridine Synthesis
Advanced methodologies in pyridine synthesis utilize derivatives like 3-(4-Formylaminobutyryl)pyridine. The Aryne Distortion Model, for example, provides a means to access di- and tri-substituted pyridines using 3,4-pyridyne intermediates, highlighting its role in creating medicinally relevant pyridine derivatives (Goetz & Garg, 2012).
Environmental Applications
In environmental science, research on the degradation mechanisms of pyridine derivatives in drinking water has been conducted. This includes the study of pyridine's removal from water using dielectric barrier discharge systems, indicating the compound's relevance in water purification technologies (Li et al., 2017).
Fundamental Research
Fundamental research into the properties of pyridine derivatives, including 3-(4-Formylaminobutyryl)pyridine, is ongoing. Studies like the density functional theory calculations of internal rotations and vibrational spectra of formyl pyridines contribute to a deeper understanding of their molecular behavior (Umar, 2009).
properties
IUPAC Name |
N-(4-oxo-4-pyridin-3-ylbutyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-12-6-2-4-10(14)9-3-1-5-11-7-9/h1,3,5,7-8H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSCQOGXSQFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395012 | |
Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylaminobutyryl)pyridine | |
CAS RN |
887355-56-8 | |
Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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